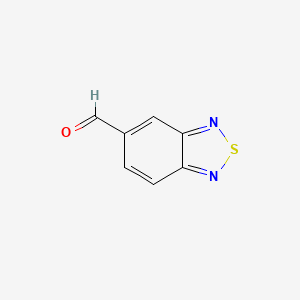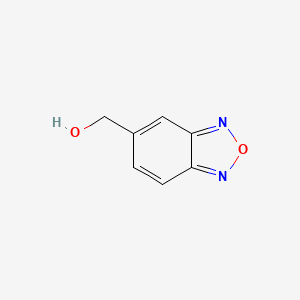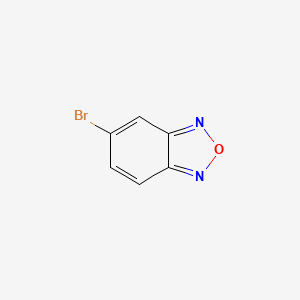
1,5-Bis(diphenylphosphino)pentane
Vue d'ensemble
Description
1,5-Bis(diphenylphosphino)pentane is an organophosphorus compound with the formula C29H30P2 . It is a colorless to yellowish solid with a structure of two diphenylphosphine groups on the benzene ring . It is widely used in coordination chemistry .
Synthesis Analysis
This compound can be prepared by reacting 1,5-dibromopentane with lithium diphenylphosphide, or diphenylphosphine in the presence of caesium hydroxide .Molecular Structure Analysis
The molecular structure of 1,5-Bis(diphenylphosphino)pentane consists of two diphenylphosphine groups attached to a pentane chain . The molecular weight of the compound is 440.50 .Chemical Reactions Analysis
1,5-Bis(diphenylphosphino)pentane reacts with copper (I) iodide to give a luminescent dinuclear complex [CuIPh2P(CH2)5PPh2]2 . It can also be synthesized through the cross-coupling reaction of diphenylphosphine .Physical And Chemical Properties Analysis
1,5-Bis(diphenylphosphino)pentane is a white to light yellow crystal powder . It has a melting point of 43-47 °C .Applications De Recherche Scientifique
Synthetic Chemistry
dppp: is extensively utilized as a ligand in cross-coupling reactions . Its ability to form stable complexes with transition metals makes it a valuable agent in facilitating reactions such as Buchwald-Hartwig amination, Suzuki-Miyaura, and Heck reactions. These reactions are pivotal in constructing complex organic molecules, pharmaceuticals, and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, dppp -metal complexes are explored for their potential as catalysts in the synthesis of bioactive molecules . The ligand’s role in improving catalyst productivity and selectivity is crucial for developing new drugs and understanding biological mechanisms.
Materials Science
dppp: plays a role in materials science, particularly in the synthesis of new materials and polymers . Its phosphine groups can bind to various metals, aiding in the creation of materials with unique electrical, optical, and mechanical properties.
Environmental Science
While specific applications of dppp in environmental science are not directly cited, its use in catalysis can indirectly contribute to greener chemical processes by improving efficiency and reducing waste .
Energy Research
dppp: is involved in the development of catalysts for energy conversion and storage applications . Its complexes can be used in processes like carbon dioxide reduction and hydrogen production, which are essential for sustainable energy solutions.
Agriculture
The role of dppp in agriculture is not explicitly mentioned, but its involvement in the synthesis of agrochemicals through catalytic processes can be inferred . It may help create pesticides and fertilizers that are more effective and environmentally friendly.
Analytical Chemistry
In analytical chemistry, dppp can be used to form complexes with metals, which can then be analyzed to determine the presence and concentration of various substances . This is useful in quality control and environmental monitoring.
Nanotechnology
dppp: ’s ability to form complexes with metal ions is beneficial in the synthesis of nanoparticles . These nanoparticles have applications in electronics, drug delivery, and imaging techniques.
Mécanisme D'action
Target of Action
1,5-Bis(diphenylphosphino)pentane, often abbreviated as dpppe, is an organophosphorus compound . It primarily targets metal ions , acting as a ligand to form complexes . The compound provides bridging diphosphine ligands, contributing to the high stability and activity of the coordination compounds .
Mode of Action
The compound interacts with its targets (metal ions) through the phosphorus atoms. It forms a bridge between two metal ions, creating a bimetallic complex . This interaction results in highly stable and active coordination compounds, which are often used in catalytic reactions .
Biochemical Pathways
The specific biochemical pathways affected by 1,5-Bis(diphenylphosphino)pentane depend on the metal ions it targets and the resulting coordination compounds. These compounds are known to be involved in various catalytic reactions, including Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .
Result of Action
The molecular and cellular effects of 1,5-Bis(diphenylphosphino)pentane’s action are primarily seen in its role as a ligand in coordination compounds. For instance, it reacts with copper(I) iodide to give a luminescent dinuclear complex . The specific effects would depend on the nature of the coordination compound and the biochemical context.
Action Environment
The action, efficacy, and stability of 1,5-Bis(diphenylphosphino)pentane can be influenced by various environmental factors. For instance, the presence of specific metal ions is necessary for it to act as a ligand. Additionally, factors such as pH, temperature, and the presence of other chemicals can affect its stability and reactivity .
Safety and Hazards
Propriétés
IUPAC Name |
5-diphenylphosphanylpentyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30P2/c1-6-16-26(17-7-1)30(27-18-8-2-9-19-27)24-14-5-15-25-31(28-20-10-3-11-21-28)29-22-12-4-13-23-29/h1-4,6-13,16-23H,5,14-15,24-25H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFPAWGWFDGCHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369900 | |
| Record name | 1,5-Bis(diphenylphosphino)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27721-02-4 | |
| Record name | 1,5-Bis(diphenylphosphino)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Bis(diphenylphosphino)pentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-Morpholinobenzo[D]thiazol-6-amine](/img/structure/B1272993.png)
